2,5-Bis(aminomethyl)tetrahydrofuran

Vue d'ensemble

Description

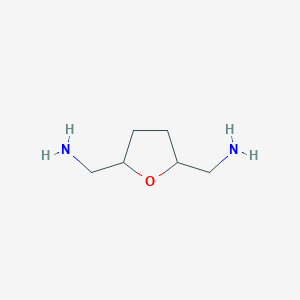

2,5-Bis(aminomethyl)tetrahydrofuran is an organic compound with the molecular formula C6H14N2O It is a derivative of tetrahydrofuran, featuring two aminomethyl groups attached to the 2 and 5 positions of the tetrahydrofuran ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Bis(aminomethyl)tetrahydrofuran can be synthesized through the reductive amination of 2,5-diformylfuran. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Bis(aminomethyl)tetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be further reduced to form tetrahydrofuran derivatives with different functional groups.

Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of catalysts like Palladium on carbon (Pd/C) is commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Tetrahydrofuran derivatives with different functional groups.

Substitution: Various substituted tetrahydrofuran derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

BAMTHF is characterized by its two amino (-NH2) groups, which contribute to its reactivity and solubility in polar solvents. The molecular formula is with a molecular weight of 130.19 g/mol. This structure allows BAMTHF to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Pharmaceutical Applications

BAMTHF serves as a crucial synthetic precursor in drug development due to its unique chemical structure. Its amino groups enhance its reactivity, facilitating the formation of stable amides through amidation reactions with acidic compounds. This property is particularly beneficial in the synthesis of nitrogen-containing compounds and complex molecules, including:

- Antibacterial Agents : BAMTHF has been identified as a building block for new antibacterial drugs, leveraging its reactivity to create effective medicinal compounds .

- Antiviral Drugs : The compound's ability to form stable intermediates makes it suitable for designing antiviral medications .

Case Study: Synthesis of Antibacterial Compounds

A study demonstrated the successful use of BAMTHF in synthesizing a series of novel antibacterial agents. The reaction conditions were optimized to maximize yield and purity, showcasing BAMTHF's potential in pharmaceutical applications.

Epoxy Resin Curing Agents

BAMTHF is utilized as a curing agent for epoxy resins. The presence of amino groups allows it to react with epoxy functional groups, enhancing the mechanical properties and thermal stability of the resulting materials. This application is crucial in industries such as:

- Construction : Used in adhesives and coatings that require high durability.

- Automotive : Employed in manufacturing composite materials that withstand extreme conditions.

Data Table: Properties of BAMTHF-Cured Epoxy Resins

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 70 MPa |

| Flexural Modulus | 3 GPa |

Organic Synthesis

BAMTHF acts as a solvent and reaction medium in organic synthesis due to its good solubility in polar solvents like water and ethanol. Its ability to form hydrogen bonds enhances solvation properties, promoting better reaction rates and yields.

- Solvation Properties : BAMTHF can dissolve various reactants, facilitating reactions that require polar environments .

- Role as a Reaction Medium : In several organic reactions, BAMTHF has been shown to enhance both the rate and yield due to its dual role as a solvent and reactant .

Production Methods

The synthesis of BAMTHF typically involves catalytic hydrogenation processes using starting materials like 2,5-bis(aminomethyl)furan. Efficient production methods have been developed that optimize yield while minimizing by-products .

Production Method Overview

| Step | Description |

|---|---|

| Starting Material | 2,5-bis(aminomethyl)furan |

| Catalyst | Raney nickel |

| Hydrogen Source | Hydrogen gas |

| Solvent | Low-water content solvent |

Mécanisme D'action

The mechanism of action of 2,5-bis(aminomethyl)tetrahydrofuran involves its interaction with various molecular targets and pathways:

Polymerization: The aminomethyl groups can react with diisocyanates or dicarboxylic acids to form polyurethanes or polyamides, respectively.

Catalysis: The compound can act as a ligand in catalytic systems, facilitating various chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Bis(aminomethyl)furan: A similar compound with a furan ring instead of a tetrahydrofuran ring.

2,5-Bis(hydroxymethyl)tetrahydrofuran: Another derivative of tetrahydrofuran with hydroxymethyl groups instead of aminomethyl groups.

Uniqueness

2,5-Bis(aminomethyl)tetrahydrofuran is unique due to its combination of aminomethyl groups and a tetrahydrofuran ring, which imparts specific reactivity and properties that are valuable in polymer chemistry and materials science. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.

Activité Biologique

2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF) is a novel compound recognized for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring two amino groups, allows for significant interactions with biological systems, influencing various biochemical pathways. This article reviews the biological activity of BAMTHF, highlighting its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

BAMTHF is derived from biomass and can be synthesized through several methods. The most common synthesis involves a two-step process beginning with 2,5-diformylfuran dioxime, followed by catalytic hydrogenation using metals such as nickel or ruthenium under controlled conditions to enhance yield and minimize by-products . The molecular structure of BAMTHF includes a tetrahydrofuran ring and two aminomethyl groups, contributing to its reactivity and solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol.

The biological activity of BAMTHF is largely attributed to its amino functional groups, which enable it to interact with various biological targets. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. Research indicates that BAMTHF may function as an intermediate in the synthesis of pharmaceuticals and specialty chemicals due to its reactive nature .

Biological Activity and Applications

BAMTHF has shown promise in several biological applications:

- Pharmaceutical Intermediates : Its structure allows it to serve as a key intermediate in the synthesis of drug molecules, providing a rich source of chemical diversity necessary for drug development .

- Polymer Production : BAMTHF can be utilized in the production of biobased polyesters and other polymers, contributing to sustainable material development.

- Epoxy Resin Curing Agents : The compound's amino groups make it suitable for use as a curing agent in epoxy resins, enhancing the properties of the final materials .

Case Studies

Recent studies have evaluated the efficacy of BAMTHF in various applications:

- Drug Synthesis : A study highlighted BAMTHF's role as an intermediate in synthesizing complex drug molecules. The compound's structural versatility allows for modifications that enhance pharmacological properties .

- Polyester Production : Research demonstrated that BAMTHF derivatives could be enzymatically polymerized with diacid ethyl esters using Candida antarctica Lipase B (CALB), resulting in novel furan-based polyesters with desirable mechanical properties.

- Corrosion Inhibitors : Investigations into the use of BAMTHF as a corrosion inhibitor revealed its effectiveness in protecting metal surfaces from degradation, showcasing its potential in industrial applications .

Data Summary

The following table summarizes key findings regarding the biological activity and applications of BAMTHF:

| Application | Findings |

|---|---|

| Pharmaceutical Intermediates | Serves as a versatile building block for drug synthesis; enhances structural diversity |

| Polymer Production | Used in enzymatic polymerization to create sustainable materials with improved properties |

| Epoxy Resins | Functions as an effective curing agent due to its reactive amino groups |

| Corrosion Inhibitors | Demonstrates significant protective qualities against metal corrosion |

Propriétés

IUPAC Name |

[5-(aminomethyl)oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIPRQHXNUUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467021 | |

| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66918-21-6 | |

| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2,5-Bis(aminomethyl)tetrahydrofuran in material science?

A1: this compound is a valuable diamine monomer used in the synthesis of polyimides. [] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications, including aerospace components, microelectronics, and high-temperature coatings. [] The incorporation of this compound into the polyimide backbone can potentially influence the polymer's flexibility, solubility, and other properties.

Q2: How does the stereochemistry of this compound influence its use in supramolecular chemistry?

A2: The stereochemistry of this compound plays a crucial role in its application for synthesizing chiral macrocycles. The research highlights the use of enantiomerically pure (+)-(2S,5S)-trans-2,5-Bis(aminomethyl)tetrahydrofuran as a building block for creating a tetraazacrown ether with D4 symmetry. [] This specific configuration allows for the controlled assembly of a macrocycle with a defined shape and chirality, which is essential for applications in enantioselective catalysis, molecular recognition, and chiral separation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.